molecular formula C24H24N2O5 B2914422 1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3'-bipyrrolidine]-3-carboxylicacid CAS No. 2127057-28-5

1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3'-bipyrrolidine]-3-carboxylicacid

Cat. No.: B2914422
CAS No.: 2127057-28-5
M. Wt: 420.465
InChI Key: LMGJWVOXVOWSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the bipyrrolidine structure adds to its versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid typically involves the protection of the amino group of a bipyrrolidine derivative with the Fmoc group. This is achieved using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid involves the protection of amino groups in peptides, preventing unwanted side reactions during synthesis. The Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions. This selective deprotection is crucial for the stepwise synthesis of peptides and proteins .

Comparison with Similar Compounds

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (Fluoren-9-ylmethoxy)carbonyl amino acid azides

Uniqueness: 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid stands out due to its bipyrrolidine structure, which provides unique steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c27-22-11-15(23(28)29)12-26(22)16-9-10-25(13-16)24(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGJWVOXVOWSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CC(CC2=O)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.